4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxyethylamino group at the 4-position and a methyl group at the 8-position.
Preparation Methods
The synthesis of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave-assisted synthesis to improve reaction efficiency .
Chemical Reactions Analysis
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of biologically active compounds, including kinase inhibitors and other therapeutic agents . In medicinal chemistry, it has been explored for its potential to inhibit various tyrosine kinases, making it a promising candidate for anticancer drug development . Additionally, it has applications in the synthesis of other heterocyclic compounds through microwave-assisted methods .
Mechanism of Action
The mechanism of action of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways by catalyzing the transfer of phosphate groups from ATP to tyrosine residues in proteins. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways associated with diseases like cancer .
Comparison with Similar Compounds
Similar compounds to 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidine derivatives, such as 7-deazaadenines and pyrrolo[2,3-d]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted drug design and development.
Biological Activity
4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of receptor-interacting protein kinase 2 (RIPK2) and in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic structure. Its synthesis typically involves multi-step processes that include the introduction of various substituents to enhance biological activity. For example, the synthesis of related compounds often starts with commercially available precursors and employs various reagents and conditions to yield the desired derivatives .
This compound primarily functions as a RIPK2 kinase inhibitor . RIPK2 is involved in immune response signaling pathways, particularly in the activation of nuclear factor κ-light chain enhancer of activated B cells (NF-κB). Inhibition of RIPK2 can modulate inflammatory responses and has implications in treating autoimmune diseases and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against RIPK2 with varying potency depending on structural modifications. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against RIPK2 . The biological evaluation often includes assays using cell lines such as U2OS/NOD2 to assess chemokine responses and cellular signaling pathways activated by L18-MDP stimulation .
Pharmacokinetics
Pharmacokinetic studies indicate that after intraperitoneal administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of approximately 3.4 hours and a clearance rate (Cl) of 45 mL/min/kg. These parameters suggest moderate bioavailability and potential for therapeutic application .
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
- Cancer Treatment : In experimental models of cancer, this compound has been shown to inhibit tumor growth by disrupting signaling pathways crucial for cancer cell survival. Its selective inhibition of RIPK2 has been linked to reduced proliferation in various cancer cell lines.
- Autoimmunity : The modulation of immune responses through RIPK2 inhibition presents opportunities for treating autoimmune conditions. Experimental data indicate that treatment with this compound can lead to decreased inflammation markers in animal models.
Comparative Biological Activity
Compound | Target Kinase | IC50 (µM) | Half-Life (h) | Clearance (mL/min/kg) |
---|---|---|---|---|
This compound | RIPK2 | ~0.5 | 3.4 | 45 |
Other pyrido derivatives | Various | Varies | Varies | Varies |
Properties
IUPAC Name |
4-(2-methoxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-9(16)4-3-8-10(12-5-6-17-2)13-7-14-11(8)15/h3-4,7H,5-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPZWSUWGOUOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.